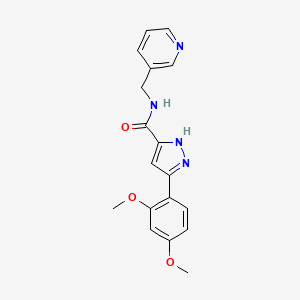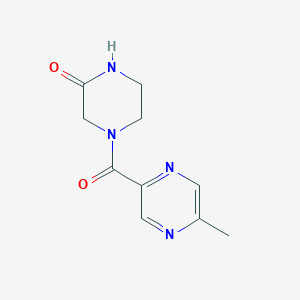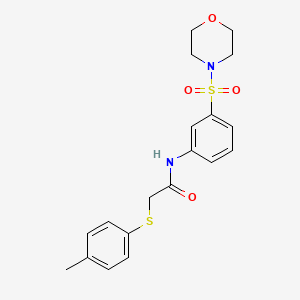
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide selectively binds to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are coupled to G proteins, which, when activated, inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP. 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide prevents this inhibition, leading to an increase in cyclic AMP levels. This mechanism of action has been implicated in the regulation of sleep, pain perception, and cardiovascular function.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been found to increase wakefulness and reduce sleep time, indicating its potential as a wake-promoting agent. 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has also been shown to have analgesic effects in animal models of pain. Additionally, 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.
实验室实验的优点和局限性
One of the advantages of using 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to investigate the specific role of adenosine A1 receptors in various physiological processes. However, the use of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide may be influenced by the presence of other adenosine receptor subtypes, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is the potential therapeutic applications of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in various diseases. For example, 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Another area of interest is the development of more selective adenosine A1 receptor antagonists with improved pharmacokinetic properties. Finally, the use of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in combination with other drugs or therapies may provide new insights into the role of adenosine A1 receptors in disease processes.
合成方法
The synthesis of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of acetic anhydride to form the corresponding hydrazone. The hydrazone is then cyclized with triethylorthoformate to obtain the pyrazole ring. Finally, the pyridine-3-carboxylic acid is protected with a methyl group using methyl iodide to form 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide.
科学研究应用
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been widely used in scientific research for its selective antagonistic effect on adenosine A1 receptors. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system. The adenosine A1 receptor is involved in various physiological processes, including the regulation of sleep, pain perception, and cardiovascular function. 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been used to investigate the role of adenosine A1 receptors in these processes.
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-5-6-14(17(8-13)25-2)15-9-16(22-21-15)18(23)20-11-12-4-3-7-19-10-12/h3-10H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJLXTMHRJXAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)


![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)
![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
